diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is a heterocyclic organic compound with the molecular formula C₁₃H₂₀ClN₃O₃ and a molecular weight of 301.769 g/mol . It is also known by several synonyms, including benzamide, N-(2-(diethylamino)ethyl)-o-nitro-, hydrochloride . This compound is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride typically involves the reaction of diethylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product is diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium;chloride.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(2-nitrobenzoyl)amino]ethanaminium chloride
- Diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium chloride
Uniqueness
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is unique due to its specific structural features, such as the presence of both diethylamino and nitrobenzoyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1910-60-7 |
---|---|
Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
InChI Key |
FXWBTUSZPPYFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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